molecular formula C17H22IN3O B4331042 N-(3,4-dimethylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide

N-(3,4-dimethylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide

Cat. No. B4331042
M. Wt: 411.28 g/mol
InChI Key: LBNHCRGZCVXXJU-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized by several methods and has been studied for its mechanisms of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is not fully understood. However, it has been suggested that the compound may interact with specific proteins or enzymes in cells, leading to changes in their activity or function. This, in turn, can affect various cellular processes, including signal transduction, gene expression, and cell proliferation.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to inhibit the activity of specific enzymes, such as phosphodiesterases and kinases, which are involved in signal transduction and cell proliferation. The compound has also been shown to induce apoptosis in cancer cells and to modulate the expression of specific genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified to high levels of purity. It is also stable under specific conditions of temperature and pH, making it suitable for use in various assays and experiments. However, the compound also has some limitations, such as its potential toxicity and the need for specific expertise and equipment to handle and analyze it.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide. One area of interest is the development of new synthetic methods to obtain the compound with improved yields and purity. Another area of research is the identification of specific proteins or enzymes that interact with the compound and the elucidation of their mechanisms of action. Furthermore, the compound's potential applications in drug discovery and development, as well as its therapeutic potential in various diseases, such as cancer and inflammatory disorders, should be further explored.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been extensively studied for its potential applications in scientific research. It has been used as a chemical probe to investigate various biological processes, including protein-protein interactions, enzyme activity, and gene expression. The compound has also been used in drug discovery and development to identify new drug targets and to design new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22IN3O/c1-11-7-8-15(10-12(11)2)19-16(22)6-5-9-21-14(4)17(18)13(3)20-21/h7-8,10H,5-6,9H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNHCRGZCVXXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCCN2C(=C(C(=N2)C)I)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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